molecular formula C8H10ClN5S B14005406 8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine CAS No. 6974-03-4

8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine

Cat. No.: B14005406
CAS No.: 6974-03-4
M. Wt: 243.72 g/mol
InChI Key: DTIVGQBONZAYLG-UHFFFAOYSA-N
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Description

8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine is a chemical compound with a molecular formula of C8H10ClN5S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine typically involves the chlorination of a purine derivative followed by methylation and thiolation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and methylating agents like methyl iodide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine is unique due to the presence of both the chlorine and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6974-03-4

Molecular Formula

C8H10ClN5S

Molecular Weight

243.72 g/mol

IUPAC Name

8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine

InChI

InChI=1S/C8H10ClN5S/c1-14(2)6-4-5(11-7(9)10-4)12-8(13-6)15-3/h1-3H3,(H,10,11,12,13)

InChI Key

DTIVGQBONZAYLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1NC(=N2)Cl)SC

Origin of Product

United States

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